N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide
Overview
Description
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the formamide group. One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form the benzimidazole core. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction. Finally, the formamide group is added through a formylation reaction using formic acid or a formamide derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which significantly reduces reaction times and increases yields. The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring and the phenylethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed
Major Products
The major products of these reactions include N-oxides, amines, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the formamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-Phenylbenzimidazole: Similar structure but lacks the formamide group.
N-Substituted Benzimidazoles: Various derivatives with different substituents on the nitrogen atom
Uniqueness
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide is unique due to the presence of the phenylethyl group and the formamide moiety, which confer distinct chemical properties and biological activities. These structural features can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[1-(1-phenylethyl)benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13(14-7-3-2-4-8-14)20-16-10-6-5-9-15(16)19-17(20)11-18-12-21/h2-10,12-13H,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAIRAWALRISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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